5-Bromo-2-fluoro-3-methoxybenzyl alcohol

Description

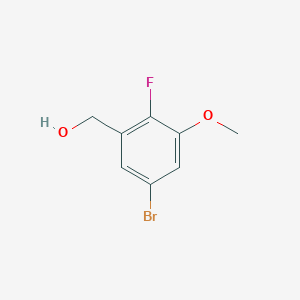

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGCACKTGMRUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Fluoro 3 Methoxybenzyl Alcohol and Analogues

Retrosynthetic Analysis of 5-Bromo-2-fluoro-3-methoxybenzyl alcohol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The key disconnections for this compound are centered around the formation of the benzyl (B1604629) alcohol and the introduction of the three substituents onto the aromatic ring.

A primary disconnection breaks the carbon-carbon bond of the hydroxymethyl group, leading back to the corresponding benzaldehyde (B42025) or benzoic acid (Functional Group Interconversion, FGI). This is a common and reliable transformation. Subsequent disconnections focus on the aromatic C-Br, C-F, and C-O bonds. The order of these disconnections is critical and depends on the directing effects of the existing substituents in the forward synthesis.

A plausible retrosynthetic pathway is outlined below:

Step 1 (FGI): The benzyl alcohol is retrosynthetically converted to the more stable 5-bromo-2-fluoro-3-methoxybenzaldehyde (B6358857). This simplifies the synthesis as aldehydes are readily available or can be prepared and then reduced in a final step.

Step 2 (C-Br bond disconnection): Disconnection of the bromine atom leads to 2-fluoro-3-methoxybenzaldehyde. This step corresponds to an electrophilic aromatic substitution (bromination) in the forward synthesis. The directing effects of the fluoro and methoxy (B1213986) groups must be considered to achieve the desired regioselectivity.

Step 3 (C-O bond disconnection): The methoxy group can be disconnected to a hydroxyl group, suggesting a Williamson ether synthesis from 2-fluoro-3-hydroxybenzaldehyde.

Step 4 (C-F bond disconnection): The fluorine atom could be introduced via a Sandmeyer reaction from an amino group or through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor.

This analysis suggests that a potential starting material could be a substituted aniline (B41778) or phenol (B47542), which would then be elaborated through a series of reactions to install the required functional groups in the correct positions.

Direct Synthesis Approaches

Direct synthesis approaches involve the stepwise introduction of functional groups onto a simpler aromatic precursor to build the target molecule.

Reductive Transformations of Corresponding Aromatic Aldehydes or Carboxylic Acids

The final step in the synthesis of this compound would likely involve the reduction of the corresponding aldehyde or carboxylic acid.

Reduction of Aldehydes: 5-Bromo-2-fluoro-3-methoxybenzaldehyde can be reduced to the target benzyl alcohol using a variety of mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a common and effective choice for this transformation, as it is selective for aldehydes and ketones and will not affect the aryl halides or ether linkages.

Reduction of Carboxylic Acids: If the synthetic route proceeds via 5-bromo-2-fluoro-3-methoxybenzoic acid, a stronger reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is capable of reducing carboxylic acids to primary alcohols. nsf.gov However, care must be taken as LiAlH₄ is a very reactive and non-selective reagent. An alternative is the use of borane-THF complex (BH₃·THF), which also effectively reduces carboxylic acids.

| Precursor | Reducing Agent | Product |

| 5-Bromo-2-fluoro-3-methoxybenzaldehyde | Sodium borohydride (NaBH₄) | This compound |

| 5-Bromo-2-fluoro-3-methoxybenzoic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| 5-Bromo-2-fluoro-3-methoxybenzoic acid | Borane-THF complex (BH₃·THF) | This compound |

Regioselective Bromination Strategies

The introduction of the bromine atom at the desired position on the benzene (B151609) ring is a critical step that is governed by the directing effects of the existing substituents. savemyexams.com In a plausible synthesis starting from a 2-fluoro-3-methoxyphenyl derivative, the regioselectivity of bromination needs to be carefully controlled.

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect. The fluorine atom is a deactivating but also ortho-, para-directing group due to its -I (inductive) and +M effects. libretexts.orgorganicchemistrytutor.com When both are present on the ring, the powerful activating effect of the methoxy group will dominate the directing effect.

Starting with 2-fluoro-3-methoxytoluene, the directing effects of the fluoro and methoxy groups would direct the incoming electrophile (Br⁺) to the positions ortho and para to the methoxy group. The position para to the methoxy group (C5) is the most likely site of bromination due to less steric hindrance.

A common method for bromination is the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Alternatively, N-bromosuccinimide (NBS) in the presence of an acid catalyst can also be used for the bromination of activated aromatic rings. google.com

| Starting Material | Reagent | Product |

| 2-Fluoro-3-methoxytoluene | Br₂/FeBr₃ | 5-Bromo-2-fluoro-3-methoxytoluene |

| 2-Fluoro-3-methoxybenzaldehyde | NBS/H₂SO₄ | 5-Bromo-2-fluoro-3-methoxybenzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

The introduction of a fluorine atom onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr), particularly if the ring is activated by electron-withdrawing groups. nih.govlibretexts.org In the context of synthesizing this compound, a precursor such as a dinitro-substituted benzene could be utilized.

For instance, a precursor with a nitro group ortho or para to a leaving group (like chlorine or another nitro group) would be highly activated towards nucleophilic attack by a fluoride (B91410) source, such as potassium fluoride (KF). stackexchange.com The high electronegativity of fluorine helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. stackexchange.com

| Precursor | Reagent | Product |

| 2-Bromo-5-methoxy-1,3-dinitrobenzene | KF/aprotic solvent | 5-Bromo-2-fluoro-3-methoxy-1-nitrobenzene |

Alkylation and Etherification for Methoxy Group Incorporation

The methoxy group is commonly introduced by the Williamson ether synthesis, which involves the alkylation of a phenol. In this case, a precursor such as 5-bromo-2-fluorophenol (B123259) could be treated with a methylating agent in the presence of a base.

A suitable methylating agent would be methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the phenol to form the more nucleophilic phenoxide ion. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

| Phenolic Precursor | Methylating Agent | Base | Product |

| 5-Bromo-2-fluorophenol | Methyl iodide (CH₃I) | K₂CO₃ | 5-Bromo-2-fluoro-3-methoxybenzene |

| 5-Bromo-2-fluorophenol | Dimethyl sulfate ((CH₃)₂SO₄) | NaOH | 5-Bromo-2-fluoro-3-methoxybenzene |

Indirect Synthetic Routes and Precursor Derivatization

Indirect routes offer alternative strategies to access the target molecule, often involving functional group interconversions or the use of more complex starting materials.

One such strategy could involve a Sandmeyer reaction. This would start with a substituted aniline, for example, 2-fluoro-3-methoxyaniline. Diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) would introduce the bromine atom.

Another indirect approach could involve a Suzuki or other cross-coupling reaction to build the substituted aromatic ring system. For example, coupling of a di-substituted boronic acid with a halo-substituted precursor could be a viable route, although this would add complexity to the synthesis.

Derivatization of a more readily available precursor is also a common strategy. For instance, if 2-fluoro-3-hydroxybenzyl alcohol were available, it could be selectively brominated at the 5-position, followed by methylation of the phenolic hydroxyl group to yield the final product. The order of these steps would be crucial to avoid unwanted side reactions.

Strategies from Halogenated Phenols or Benzaldehydes

The synthesis of this compound often begins with a suitably substituted halogenated benzaldehyde as a key intermediate. A common strategy involves the electrophilic bromination of a precursor like 2-fluoro-3-methoxybenzaldehyde. This intermediate can then be converted to the target benzyl alcohol through a reduction step.

A representative pathway starts with the bromination of a fluorinated benzaldehyde. For instance, the synthesis of 5-bromo-2-fluorobenzaldehyde (B134332) can be achieved by treating 2-fluorobenzaldehyde (B47322) with potassium bromate (B103136) in an acidic medium. chemicalbook.com This method provides the brominated aldehyde in high yield. chemicalbook.com Once the aldehyde precursor, 5-bromo-2-fluoro-3-methoxybenzaldehyde, is obtained, the final step is the reduction of the aldehyde functional group to a primary alcohol. This transformation is commonly accomplished using standard reducing agents. General methods for reducing substituted benzoic acids or benzaldehydes to benzyl alcohols often employ powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). orgsyn.org The choice of reducing agent depends on the presence of other functional groups in the molecule. The presence of electron-donating groups, such as a methoxy group, can influence the reactivity of the aromatic ring, while electron-withdrawing groups like fluorine and bromine also play a significant role. mdpi.com

The following table outlines a typical multi-step synthesis starting from a halogenated benzaldehyde.

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Bromination | 2-Fluoro-3-methoxybenzaldehyde | Potassium bromate (KBrO₃), Sulfuric acid (H₂SO₄), 90°C | 5-Bromo-2-fluoro-3-methoxybenzaldehyde |

| 2. Reduction | 5-Bromo-2-fluoro-3-methoxybenzaldehyde | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) in a suitable solvent (e.g., THF, Ethanol) | This compound |

Utilization of Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, particularly organolithium compounds, provide a powerful method for constructing the carbon skeleton of substituted benzaldehydes, which are immediate precursors to the target benzyl alcohol. wikipedia.orgyoutube.com These reagents function as potent nucleophiles and strong bases. wikipedia.orgscribd.com

A viable synthetic route involves the lithiation of a polyhalogenated aromatic compound followed by formylation. For example, a process can be designed starting from a precursor like 1-bromo-4-fluorobenzene. This starting material can be lithiated at a specific position using a strong base such as n-butyllithium (n-BuLi) at low temperatures. google.com The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as methyl formate (B1220265), to introduce the aldehyde group. This aldehyde is subsequently reduced to the desired benzyl alcohol.

The lithium-halogen exchange is another key reaction in this context, allowing for the preparation of functionalized organolithium reagents from organic halides. wikipedia.orgsaylor.org This method is particularly effective for converting aryl bromides into the corresponding organolithium compounds, which can then be used in subsequent reactions. wikipedia.org While organolithium reagents are often favored for their high reactivity, Grignard reagents (organomagnesium compounds) can also be used interchangeably in many cases for nucleophilic additions to carbonyls. youtube.com

The table below summarizes a synthetic approach using organolithium reagents.

| Step | Precursor | Reagents and Conditions | Intermediate/Product |

| 1. Lithiation | 1-Bromo-4-fluoro-2-methoxybenzene | n-Butyllithium (n-BuLi) in THF, -78°C | 5-Bromo-2-fluoro-3-methoxyphenyllithium |

| 2. Formylation | 5-Bromo-2-fluoro-3-methoxyphenyllithium | Methyl formate (HCO₂Me) | 5-Bromo-2-fluoro-3-methoxybenzaldehyde |

| 3. Reduction | 5-Bromo-2-fluoro-3-methoxybenzaldehyde | NaBH₄ or LiAlH₄ | This compound |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced techniques that offer improvements in reaction control, efficiency, and sustainability.

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis by using electricity to drive redox reactions. jst.go.jp This approach can minimize the use of stoichiometric reagents. Electrochemical synthesis can be applied to produce benzyl alcohols, often through the reduction of the corresponding aldehydes or carboxylic acids. For instance, the electrochemical carboxylation of benzyl alcohols to arylacetic acids has been demonstrated, showcasing the ability to functionalize the benzylic position. jst.go.jp

In a hypothetical electrochemical pathway to this compound, the corresponding aldehyde would be reduced at the cathode of an electrochemical cell. The setup typically involves a constant current electrolysis in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) with a supporting electrolyte. jst.go.jp The choice of electrode material (e.g., platinum, carbon) and electrolyte is crucial for reaction success. jst.go.jpmdpi.com Recent advances include the development of novel systems, such as organic-solid-water triphase interfaces, to improve the efficiency and purity of products from the electrochemical oxidation of benzyl alcohols, a principle that can be adapted for reduction processes. nih.gov

| Component | Description/Example | Purpose |

| Anode | Magnesium (Mg) rod, Carbon | Sacrificial anode or site of oxidation |

| Cathode | Platinum (Pt) plate, Carbon | Site of reduction of the aldehyde |

| Solvent | Dimethyl sulfoxide (DMSO) | Dissolves substrate and electrolyte |

| Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) | Ensures conductivity of the solution |

| Substrate | 5-Bromo-2-fluoro-3-methoxybenzaldehyde | The compound to be reduced |

Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction time, increased product yields, and enhanced reaction rates compared to conventional heating methods. rasayanjournal.co.innih.gov This technique has been successfully applied to a wide range of organic transformations, including the synthesis of benzyl alcohols and their derivatives. rasayanjournal.co.inorganic-chemistry.org

For example, the hydrolysis of benzyl chloride to benzyl alcohol can be completed in just 3 minutes with a 97% yield using microwave heating, whereas the same reaction takes approximately 35 minutes via conventional heating. rasayanjournal.co.in Similarly, benzylation reactions of alcohols proceed much faster under microwave conditions. nih.gov The application of microwave heating to the reduction of 5-bromo-2-fluoro-3-methoxybenzaldehyde could significantly shorten the synthesis time. The reaction could be performed with a reducing agent in a suitable solvent that absorbs microwave energy efficiently.

| Reaction | Heating Method | Reaction Time | Yield |

| Hydrolysis of Benzyl Chloride | Conventional | 35 minutes | ~97% |

| Hydrolysis of Benzyl Chloride | Microwave | 3 minutes | 97% rasayanjournal.co.in |

| Synthesis of Benzyl Alcohols | Conventional (Reflux) | Hours | Moderate to High |

| Synthesis of Benzyl Alcohols | Microwave | Minutes | High to Excellent organic-chemistry.org |

Green Chemistry Approaches (e.g., Solvent-Free Conditions, Ultrasonic Irradiation, Ionic Liquids)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Conditions : Performing reactions without a solvent minimizes waste and can simplify purification. The solvent-free oxidation of benzyl alcohol to benzaldehyde has been demonstrated over various catalysts, establishing the feasibility of running reactions with these substrates neat. mdpi.comresearchgate.netacs.org This approach can be adapted for the reduction of 5-bromo-2-fluoro-3-methoxybenzaldehyde, potentially using a solid-supported reducing agent to create a solventless system.

Ultrasonic Irradiation : Sonochemistry, the application of ultrasound to chemical reactions, can lead to remarkable rate enhancements. eurekaselect.comresearchgate.net The physical phenomenon responsible is acoustic cavitation—the formation, growth, and violent collapse of small bubbles in the liquid, which creates localized high-pressure and high-temperature zones. organic-chemistry.org This technique has been employed in a multitude of organic syntheses, often providing higher yields in shorter times and under milder conditions. researchgate.netnih.gov It can be particularly effective in heterogeneous liquid-solid systems. researchgate.net

Ionic Liquids (ILs) : Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents due to their negligible vapor pressure, which reduces air pollution. acs.org They can be designed as "task-specific" solvents, where their physical and chemical properties are tuned by modifying the cation and anion. nih.gov In synthesis, ILs can act as both the reaction medium and the catalyst, facilitating reactions and often simplifying product isolation. nih.govresearchinschools.org For the synthesis of the target benzyl alcohol, an appropriate ionic liquid could serve as a recyclable solvent for the reduction step. researchinschools.org

| Green Chemistry Technique | Key Advantages |

| Solvent-Free Conditions | Reduces solvent waste, lowers costs, simplifies product purification. mdpi.comresearchgate.net |

| Ultrasonic Irradiation | Dramatically increases reaction rates, improves yields, enables milder conditions. eurekaselect.comresearchgate.net |

| Ionic Liquids | Negligible vapor pressure (less volatile), recyclable, can act as both solvent and catalyst. acs.orgresearchinschools.org |

Catalytic Methods in Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. Various catalytic methods are applicable to the synthesis of this compound and its analogues. Transition metal catalysts are particularly versatile. researchgate.net

Catalytic hydrogenation is a classic and clean method for the reduction of aldehydes to alcohols. This reaction is typically performed using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. This method avoids the use of stoichiometric metal hydride reagents, producing water as the only byproduct.

Furthermore, transition metal catalysts are crucial for the C-C bond-forming reactions needed to construct the benzaldehyde precursor. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are powerful tools for creating aryl-carbon bonds. organic-chemistry.org For instance, a boronic acid derivative of the aromatic ring could be coupled with a suitable carbon source. Other metals like rhodium, nickel, and copper also catalyze a wide array of transformations useful for synthesizing substituted benzyl alcohols. organic-chemistry.orgorganic-chemistry.org For example, palladium is a well-known effective metal for the selective oxidation of primary alcohols to aldehydes, a key reverse reaction that informs catalyst choice for the forward reaction. unimi.it

| Catalyst System | Transformation Type | Example Application |

| Palladium on Carbon (Pd/C) with H₂ | Catalytic Hydrogenation | Reduction of an aldehyde to a primary alcohol. |

| Palladium(0) complexes | Suzuki-Miyaura Coupling | Coupling of an arylboronic acid with an aryl halide to form a C-C bond. organic-chemistry.org |

| Rhodium complexes | Nucleophilic Addition | Addition of arylboronic acids to aldehydes to form secondary alcohols. organic-chemistry.org |

| Copper catalysts | C-H Functionalization | Benzylic C-H esterification. organic-chemistry.org |

| Iron complexes | C-H Functionalization | Esterification of primary benzylic C-H bonds. organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to constructing the complex aromatic core of this compound and its analogues.

The Suzuki-Miyaura coupling reaction stands out as a highly effective method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.org This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups. mdpi.com For the synthesis of analogues of this compound, a key step could involve the coupling of a di- or tri-substituted bromoarene with a suitable boronic acid or ester. For instance, a bromo-fluoro-methoxy-substituted phenylboronic acid could be coupled with another aryl or alkyl group. The efficiency of the Suzuki-Miyaura reaction has been demonstrated on a variety of substituted bromoanilines and other brominated aromatic compounds, including those bearing methoxy and fluoro groups. nih.govrsc.org The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands and proceeds in the presence of a base.

The Mizoroki-Heck reaction , another cornerstone of palladium catalysis, facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netchem-station.com This reaction could be employed to introduce alkenyl groups into the aromatic ring of a precursor to this compound. The reaction is known to be effective for a range of aryl bromides, including those with electron-donating and electron-withdrawing substituents. mdpi.comdntb.gov.ua The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions applicable to the synthesis of analogues of the target compound.

| Reaction Type | Reactants | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Bromide + Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ / Base | Biaryl or Alkyl-Aryl Compound |

| Heck | Aryl Bromide + Alkene | Pd(OAc)₂ / Phosphine Ligand / Base | Substituted Alkene |

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Other Transition Metal Catalysis

Beyond palladium, other transition metals, particularly copper, play a significant role in the synthesis of functionalized aromatic compounds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. wikipedia.org This method is invaluable for the synthesis of aryl amines, which can be precursors or analogues of the target molecule. The reaction has been successfully applied to a wide range of aryl chlorides and bromides, including those with complex substitution patterns. researchgate.net

Copper-catalyzed cross-coupling reactions offer a complementary approach to palladium-based methods. These reactions are particularly useful for the formation of carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. For example, the Ullmann condensation, a classical copper-catalyzed reaction, can be used to form diaryl ethers. More modern copper-catalyzed methods have been developed for a variety of cross-coupling reactions, including the coupling of aryl halides with ammonia (B1221849) to form primary anilines. rsc.org Copper catalysis has also been shown to be effective in the cross-coupling of alkyl bromides with various reagents. researchgate.net

The following table provides examples of other transition metal-catalyzed reactions relevant to the synthesis of analogues of this compound.

| Reaction Type | Reactants | Catalyst System (Example) | Product Type |

| Buchwald-Hartwig Amination | Aryl Bromide/Chloride + Amine | Pd Catalyst / Phosphine Ligand / Base | Aryl Amine |

| Copper-Catalyzed Amination | Aryl Halide + Ammonia | Cu(I) salt | Primary Aniline |

| Copper-Catalyzed C-C Coupling | Alkyl Iodide + Organoboron | Cu(I) salt / Ligand | Alkylated Aromatic |

Table 2: Other Relevant Transition Metal-Catalyzed Reactions

The synthesis of the precursor aldehyde, such as 5-bromo-2-fluorobenzaldehyde, can be achieved through the bromination of 2-fluorobenzaldehyde using a brominating agent in the presence of a Lewis acid catalyst. google.com Subsequent functionalization and eventual reduction of the aldehyde group to a benzyl alcohol would lead to the final target compound.

Spectroscopic and Structural Analysis of this compound

Initial searches for spectroscopic data (FT-IR, Raman, ¹H NMR, ¹³C NMR, and 2D NMR) for the specific chemical compound "this compound" (CAS No. 1780693-30-2) have not yielded the detailed experimental results necessary to fulfill the requirements of the requested article.

While information on structurally analogous compounds is available, a thorough and scientifically accurate article as outlined cannot be constructed without direct observational data for the target molecule. The stringent requirement for detailed research findings, including data tables for various spectroscopic methods, cannot be met with the currently accessible information in the public domain.

Further investigation would necessitate access to specialized chemical research databases or the original experimental generation of this data. Without such resources, any attempt to create the specified content would be based on extrapolation and estimation, which would not adhere to the required standards of scientific accuracy and detailed reporting.

Therefore, this article on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

While specific EI-MS data for 5-Bromo-2-fluoro-3-methoxybenzyl alcohol is not available, the fragmentation pattern can be predicted based on its structure. The molecular ion peak would be expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br). Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire hydroxymethyl group (-CH₂OH). The benzylic cation formed would be relatively stable and likely represent a prominent peak in the spectrum.

For a structurally related compound, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, the mass spectrum shows a molecular ion peak, confirming its molecular weight. This provides a basis for comparison, though the fragmentation would differ due to the presence of an aldehyde group instead of a benzyl alcohol.

HRMS is crucial for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₈H₈BrFO₂, the expected monoisotopic mass would be approximately 233.97 g/mol . HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

LC-MS is a highly sensitive and selective technique used for the separation, detection, and identification of compounds in a mixture. In the analysis of this compound, a reversed-phase LC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a formic acid additive to improve ionization.

A study on sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, a related compound, utilized a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and methanol for its LC-MS/MS analysis. This methodology demonstrates a viable approach for the separation and detection of brominated aromatic compounds. The mass spectrometer, coupled with the LC system, would typically operate in electrospray ionization (ESI) mode, which is a soft ionization technique suitable for polar molecules like alcohols. Both positive and negative ion modes could be used to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

Table 1: Predicted and Analogous LC-MS Parameters

| Parameter | Expected/Analogous Value for this compound |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or Methanol/Ammonium Acetate |

| Ionization Mode | Electrospray Ionization (ESI) |

| Detected Ions | [M+H]⁺, [M-H]⁻, and potential adducts (e.g., [M+Na]⁺) |

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The exact position and intensity of these bands are influenced by the combination of the bromo, fluoro, methoxy (B1213986), and hydroxymethyl substituents. Generally, substituted benzenes exhibit a primary band (E2-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm. The presence of auxochromes like the methoxy and hydroxyl groups would likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.

X-ray Diffraction Analysis of Related Compounds and Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related compounds can provide insights into expected bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structures of other brominated and fluorinated aromatic compounds would reveal how the substituents influence the crystal packing. Hydrogen bonding involving the hydroxyl group of the benzyl alcohol would be a significant factor in the crystal lattice of the target compound. The study of derivatives, such as 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline, can also provide valuable structural information about the conformation of the 2-fluoro-3-methoxybenzyl moiety.

Computational and Theoretical Insights into this compound

Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.

For this compound, computational studies would typically involve geometry optimization followed by frequency calculations using methods like Density Functional Theory (DFT). The energies of the HOMO and LUMO would then be determined. These values provide insights into the molecule's reactivity and its potential to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule can pinpoint the specific atoms or regions most involved in electron donation and acceptance.

A hypothetical data table for the frontier molecular orbitals of this compound, derived from a typical DFT calculation, is presented below.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are illustrative and would need to be confirmed by specific computational studies on the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. theaic.orgyoutube.com The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). youtube.com Green and yellow areas represent intermediate potential values.

For this compound, an MEP map would reveal the electronegative oxygen atom of the hydroxyl and methoxy groups, as well as the fluorine atom, as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the bromine atom would likely exhibit a positive potential, indicating sites for nucleophilic attack. researchgate.net The MEP map provides a comprehensive picture of how the molecule would interact with other charged species. libretexts.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by describing it in terms of localized Lewis-like structures. wisc.eduaiu.edu This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. For instance, electron donation from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of the aromatic ring would contribute to the molecule's stability. chemrxiv.org The analysis can also quantify the charge transfer between different parts of the molecule, providing a more nuanced view of its electronic structure than simple atomic charges. nih.gov

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(hydroxyl) | σ(C-C) (ring) | 3.5 |

| LP(1) O(methoxy) | σ(C-C) (ring) | 2.8 |

| LP(2) F | σ(C-C) (ring) | 1.5 |

| π(C=C) (ring) | π(C=C) (ring) | 20.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from conceptual DFT that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comjoaquinbarroso.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net

For this compound, calculating the condensed Fukui functions for each atom would identify the specific sites prone to different types of reactions. numberanalytics.com The site with the highest value of f+(r) is the most susceptible to nucleophilic attack, while the site with the highest f-(r) is the most susceptible to electrophilic attack. This analysis complements the insights gained from MEP maps by providing a quantitative measure of local reactivity. researchgate.net

Spectroscopic Property Prediction

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a valuable link between theoretical models and experimental observations.

Computational Vibrational Spectra Simulation

Computational vibrational spectroscopy, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. arxiv.orgnih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. theaic.org For a molecule like this compound, with multiple functional groups, computational simulations are essential for accurately interpreting its complex vibrational spectrum. researchgate.netrsc.org

NMR Chemical Shift Prediction (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors and, subsequently, the chemical shifts of different nuclei in a molecule. These calculations can provide a theoretical ¹H and ¹³C NMR spectrum that can be compared with experimental data to confirm the molecular structure. For this compound, GIAO calculations would predict the chemical shifts for each unique hydrogen and carbon atom, taking into account the electronic environment created by the bromine, fluorine, and methoxy substituents.

Thermodynamic Property Calculations

Theoretical chemistry provides powerful tools to predict the thermodynamic properties of molecules, offering insights into their stability and reactivity. For this compound, these calculations would typically be performed using quantum mechanical methods.

Enthalpy, Entropy, and Heat Capacity Determinations

The determination of thermodynamic parameters such as enthalpy (ΔH), entropy (S), and heat capacity (Cv) for this compound would rely on computational chemistry methods. Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules, is a common choice for such predictions. Specifically, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is frequently used for optimizing the molecular geometry and performing frequency calculations.

From the results of these calculations, the standard enthalpy of formation, standard entropy, and heat capacity can be derived. These values are crucial for understanding the energy landscape of the molecule and its potential for chemical transformations. While specific data for this compound is not published, the table below illustrates the kind of data that would be generated from such computational studies.

Interactive Data Table: Hypothetical Thermodynamic Properties of this compound

| Thermodynamic Property | Hypothetical Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |

| Standard Molar Entropy (S°) | Data not available | J/(mol·K) |

| Molar Heat Capacity (Cv) | Data not available | J/(mol·K) |

Note: The values in this table are placeholders and are intended to illustrate the type of data that would be obtained from computational analysis. No experimental or calculated data for this compound was found in the public domain.

Gibbs Free Energy Changes

The Gibbs free energy (ΔG) is a fundamental thermodynamic potential that can be used to predict the spontaneity of a process. For a given chemical reaction involving this compound, the change in Gibbs free energy (ΔG) would be calculated using the following equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the temperature in Kelvin, and ΔS is the change in entropy. By calculating the Gibbs free energy of formation for the reactants and products, the spontaneity of a reaction under specific conditions can be determined. As with the other thermodynamic properties, specific values for this compound are not currently available in the literature.

Advanced Topological and Orbital Analyses (e.g., NCI, LOL, ELF, QTAIM)

To gain a deeper understanding of the chemical bonding and non-covalent interactions within this compound, a suite of advanced computational analyses would be employed. These methods provide a visual and quantitative description of the electron density distribution.

Non-Covalent Interaction (NCI) Analysis: This method is particularly useful for identifying and visualizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for understanding the molecule's conformation and its interactions with other molecules.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF): Both LOL and ELF are methods used to visualize the localization of electrons. They provide a clear picture of chemical bonds, lone pairs, and atomic shells, offering insights into the nature of chemical bonding within the molecule. For example, in a related compound, 5-Bromo-2-Hydroxybenzaldehyde, ELF analysis was used to explore the distribution of electrons within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic properties and the nature of chemical bonds (ionic, covalent, or metallic). This analysis provides quantitative data on bond critical points, which can be correlated with the strength and type of the bond.

While specific studies on this compound are absent, the application of these computational tools to similar structures, as seen in the comprehensive analysis of 5-Bromo-2-Hydroxybenzaldehyde, underscores their power in elucidating detailed molecular characteristics.

Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block/Intermediate

This compound's utility stems from its capacity to undergo sequential and chemoselective reactions, enabling the methodical assembly of complex structures.

The presence of both fluorine and bromine atoms on the aromatic ring is significant for developing advanced materials and bioactive molecules. Fluorinated aromatic compounds often exhibit unique physical and biological properties. numberanalytics.comnumberanalytics.com The bromo substituent, in particular, acts as a versatile handle for introducing further complexity. It is an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-5 position with high selectivity, leaving the fluoro and benzyl (B1604629) alcohol groups intact for subsequent transformations. nih.gov This capability is crucial in the synthesis of polymers, liquid crystals, and pharmaceutical intermediates where precise control over the final structure is essential. sunstreamglobal.com

5-Bromo-2-fluoro-3-methoxybenzyl alcohol is a valuable precursor for synthesizing substituted heterocyclic systems. The benzyl alcohol group can be readily transformed into other functionalities that can participate in cyclization reactions. For instance, oxidation of the alcohol yields the corresponding benzaldehyde (B42025). nih.govrsc.org This aldehyde can then undergo condensation with various dinucleophiles, such as hydrazines or ureas, to form heterocycles like pyrazoles or dihydropyrimidines in one-pot procedures. nih.gov Alternatively, the alcohol can be converted into a benzyl halide, which can then be used in cyclization reactions to form oxygen- or nitrogen-containing rings. acgpubs.orgucsb.edu The ability to first perform a cross-coupling reaction at the bromine site and then use the alcohol functionality to build a heterocyclic ring makes this compound a flexible tool for accessing complex, fused-ring systems.

The true synthetic power of this compound lies in its role as an intermediate for multi-step syntheses leading to complex organic scaffolds. The differential reactivity of its functional groups allows for a programmed approach to molecular construction. A typical synthetic sequence might involve an initial cross-coupling reaction at the bromine position, followed by modification of the benzyl alcohol. acs.org This modified intermediate can then undergo further reactions, leveraging the electronic influence of the fluoro and methoxy (B1213986) groups. This step-wise approach is fundamental in building molecules with precise three-dimensional arrangements and functionalities, which is a cornerstone of modern drug discovery and materials science. acs.org

Derivatization and Functionalization Strategies

The synthetic utility of this compound is further expanded by the diverse chemical transformations that its functional groups can undergo.

The benzyl alcohol group is a key site for derivatization, allowing for its conversion into several other important functional groups. These transformations are typically high-yielding and can be achieved under a variety of standard reaction conditions.

Oxidation to Aldehyde: Selective oxidation of the primary alcohol to 5-bromo-2-fluoro-3-methoxybenzaldehyde (B6358857) can be accomplished using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or through Swern oxidation. nih.gov Heterogeneous catalysts with oxygen or hydrogen peroxide have also been employed for green and efficient oxidations. rsc.orgnih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can convert the benzyl alcohol directly to the corresponding 5-bromo-2-fluoro-3-methoxybenzoic acid. nih.gov

Conversion to Benzyl Halides: The hydroxyl group can be readily substituted by a halogen to form a more reactive benzyl halide. researchgate.net Treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) provides the corresponding benzyl bromide or chloride, respectively, which are excellent electrophiles for substitution reactions. acgpubs.orgresearchgate.net

Ether and Ester Formation: The alcohol can undergo O-alkylation via the Williamson ether synthesis or be acylated to form esters, providing a means to introduce a wide variety of other molecular fragments or protecting groups.

Interactive Table: Transformations of the Benzyl Alcohol Moiety

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | PCC, DMP, MnO₂, O₂/Catalyst rsc.orgyoutube.com | Aldehyde (-CHO) |

| Oxidation | KMnO₄, Jones Reagent nih.gov | Carboxylic Acid (-COOH) |

| Halogenation | PBr₃, SOCl₂ acgpubs.orgresearchgate.net | Benzyl Halide (-CH₂X) |

| Etherification | NaH, R-X | Ether (-CH₂OR) |

| Esterification | Acyl Chloride, Pyridine | Ester (-CH₂OCOR) |

The presence of two different halogen atoms on the aromatic ring introduces the concept of chemoselectivity, where a reagent can be chosen to react with one halogen over the other.

Reactivity of the Bromo Group: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in the context of metal-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to low-valent metal centers, such as Pd(0). nih.gov This makes the bromine at the C-5 position the primary site for reactions like Suzuki, Heck, and Sonogashira couplings, allowing for selective functionalization while leaving the C-F bond untouched. nih.gov

Modification of the Methoxy Group

The methoxy (-OCH₃) group on the benzene (B151609) ring is a key site for strategic chemical modification. A significant transformation is its cleavage, or demethylation, to yield a phenolic hydroxyl (-OH) group. This conversion can dramatically alter the electronic properties and reactivity of the molecule.

Modern synthetic methods offer advanced ways to achieve this transformation under mild conditions. One such approach involves photoredox catalysis, which uses visible light to drive the reaction. A silicon-assisted C-O bond fragmentation strategy, for instance, provides an efficient alternative for the dealkylation of aryl alkyl ethers. acs.org This method demonstrates high chemoselectivity, capable of cleaving the C(sp³)–O bond of the methoxy group while leaving other functional groups intact. acs.orgchemrxiv.org Such protocols are valued for their compatibility with complex molecules, including bioactive frameworks and natural products. chemrxiv.org Other established methods for demethylating aryl methyl ethers include using reagents like boron tribromide, strong acids such as hydrobromic acid, or alkali metal thiolates, though these often require harsher conditions. tandfonline.comtandfonline.comgoogle.com

Synthetic Routes to Analogues and Derivatives

The structural framework of this compound is a valuable template for creating a wide array of analogues and derivatives through various synthetic reactions.

Positional Isomers and Structural Homologues

Positional isomers of this compound have the same molecular formula but differ in the arrangement of substituents on the benzene ring. These isomers are important as they can exhibit distinct physical, chemical, and biological properties. Several positional isomers are commercially available or have been synthesized, highlighting the chemical diversity achievable with this substitution pattern. Structural homologues, which may differ by the length of an alkyl chain or other repeating units, further expand the chemical space accessible from this core structure.

Interactive Table of Selected Positional Isomers

| Compound Name | CAS Number | Key Structural Difference |

| This compound | --- | Target Compound |

| 3-Bromo-5-fluoro-4-methoxybenzyl alcohol | 1780691-29-3 | Positions of all three substituents (Br, F, OCH₃) are different. |

| 2-Bromo-5-fluorobenzyl alcohol | 202865-66-5 | Lacks the methoxy group. |

| 5-Bromo-2-methoxybenzyl alcohol | 80866-82-6 | Lacks the fluorine atom. |

| 5-Bromo-2-hydroxybenzyl alcohol | 2316-64-5 | Fluorine is replaced by a hydroxyl group, and the methoxy group is absent. |

Alkylation and Arylation Reactions

The synthesis of derivatives can be achieved through reactions that form new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are powerful tools for the alkylation and arylation of aromatic compounds. While direct C-H functionalization of this compound is not explicitly detailed in the literature, related transformations on similar substrates provide a blueprint for potential pathways. For example, auxiliary-assisted, palladium-catalyzed direct arylation and alkylation of C-H bonds in benzoic acid derivatives have been demonstrated to be effective. These reactions typically employ a palladium acetate (B1210297) catalyst with an inorganic base and can proceed with a variety of alkyl and aryl halides.

Amidation and Esterification Pathways

The primary alcohol group (-CH₂OH) of this compound is a prime site for derivatization through esterification and amidation.

Esterification can be readily achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride. These reactions are often catalyzed by an acid or promoted by a coupling agent. Metal-free, oxidative esterification of benzyl alcohols using oxygen as the oxidant has also been developed as a green chemistry approach. nih.gov

Amidation from a benzyl alcohol is typically a multi-step process. A common route involves the oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid, followed by reaction with an amine to form an amide. More direct, modern methods include the acceptorless dehydrogenative coupling of benzyl alcohols with ammonia (B1221849) or amines, catalyzed by earth-abundant metals like manganese, which offers a more sustainable pathway to amides. acs.orgnih.govelsevierpure.com Visible-light photoredox catalysis also provides a mild route to amides directly from alcohols and amines. nih.gov

General Pathways for Derivatization

| Reaction Type | Reactant(s) | General Product |

| Esterification | Carboxylic Acid (R-COOH) | Benzyl Ester (Target-CH₂OC(O)R) |

| Amidation (via oxidation) | 1. Oxidizing Agent2. Amine (R-NH₂) | Benzoic Amide (Target-C(O)NHR) |

| Dehydrogenative Amidation | Amine/Ammonia (R-NH₂) | Benzyl Amide (Target-C(O)NHR) |

Potential in Advanced Materials and Specialized Chemicals

The unique combination of fluorine, bromine, and a methoxy group on an aromatic scaffold makes this compound and its derivatives attractive candidates for applications in materials science.

Precursors for Photosensitive Materials

Halogenated organic compounds are of significant interest in the development of photosensitive materials, including those used in photodynamic therapy, organic light-emitting diodes (OLEDs), and security applications. rsc.orgresearchgate.net The presence of a heavy atom like bromine in a molecule can enhance the efficiency of intersystem crossing—the transition from a singlet excited state to a triplet excited state. researchgate.netacs.org This "heavy atom effect" is crucial for developing efficient phosphorescent materials and photosensitizers. researchgate.netacs.org

Molecules containing both fluorine and bromine are explored for their unique electronic properties. Fluorine's high electronegativity can influence the molecule's orbital energies and stability, while bromine facilitates the generation of triplet excitons. researchgate.netacs.org Therefore, this compound represents a promising precursor for creating more complex molecules with tailored photophysical properties suitable for advanced material applications. rsc.orgacs.org While direct use of this specific alcohol in photosensitive materials is not widely documented, its structural motifs are found in compounds designed for such purposes.

Building Blocks for Liquid Crystal Materials

This compound, while not extensively documented in dedicated studies for liquid crystal applications, possesses a unique combination of functional groups that suggests its potential as a valuable building block in the synthesis of novel liquid crystalline materials. The strategic placement of bromo, fluoro, and methoxy groups on the benzyl alcohol core allows for a nuanced control over the key molecular parameters that govern liquid crystal behavior, such as polarity, polarizability, and molecular shape.

The presence of a lateral fluorine atom at the 2-position is particularly noteworthy. Lateral fluorination is a well-established strategy in the design of liquid crystals to modify their physical properties. biointerfaceresearch.comnih.gov The introduction of a fluoro substituent can lead to a reduction in the melting point and influence the stability of various mesophases. biointerfaceresearch.com Specifically, lateral fluoro-substitution in terphenyl systems has been shown to enhance the stability of tilted smectic phases. biointerfaceresearch.com The high electronegativity of fluorine can also alter the dielectric anisotropy of the resulting liquid crystal molecule, a critical parameter for display applications. beilstein-journals.org

The methoxy group at the 3-position further contributes to the molecular architecture and electronic properties. The influence of a methoxy group on mesomorphic behavior is highly dependent on its position on the aromatic core. benthamdirect.combenthamscience.com It can affect the molecule's length-to-width ratio and its intermolecular interactions, which in turn dictates the type and stability of the liquid crystal phases. benthamdirect.combenthamscience.com Studies on other liquid crystalline systems have shown that replacing a polar group with a methoxy group can influence the existence of ferroelectric-nematic phases. rsc.org

The benzyl alcohol functionality itself provides a straightforward point of attachment for incorporating this substituted aromatic core into a larger liquid crystalline molecule, typically through esterification with a mesogenic acid chloride or a carboxylic acid.

The table below illustrates the influence of different substituents on the mesomorphic properties of structurally related liquid crystal series, providing a basis for predicting the potential behavior of materials derived from this compound.

| Series | Substituent Variation | Observed Effect on Mesophase | Reference |

| Terphenyl Systems | Lateral Fluoro Substituent | Enhances stability of tilted smectic phases, reduces melting point. | biointerfaceresearch.com |

| Ester Mesogens | Lateral Methoxy Group | Influences thermal characteristics and stability of the mesophase. | benthamdirect.combenthamscience.com |

| Four-Ring Bent-Core Liquid Crystals | Methoxy Group vs. Halogen | Affects the existence of ferro-nematic phases. | rsc.org |

| Semifluorinated 1-bromoalkanes | Bromo Group and Fluorocarbon Chain | Influences crystalline and liquid crystalline structures. | tandfonline.com |

Components in Specialized Polymer Synthesis

The chemical structure of this compound suggests its utility as a monomer or a functionalizing agent in the synthesis of specialized polymers with tailored properties. The combination of a reactive benzyl alcohol group and the potential for further reactions at the bromo-substituted position opens avenues for creating polymers with unique thermal, optical, and chemical characteristics.

The primary route for polymerization involving this molecule would likely be through its benzyl alcohol functionality. Benzyl alcohol and its derivatives are known to undergo polycondensation reactions. kpi.uaresearchgate.netacs.org For instance, benzyl alcohol can be polymerized in the presence of an acid catalyst to form poly(phenylenemethylene). kpi.ua The presence of the fluoro and methoxy substituents on the aromatic ring of this compound would be expected to influence the reactivity of the benzylic hydroxyl group and the properties of the resulting polymer. Fluorinated alcohols, for example, exhibit unique properties such as high hydrogen bond donor ability and low nucleophilicity, which can influence reaction pathways. researchgate.net

Furthermore, the benzyl alcohol group can act as a chain-terminating agent in certain polymerization processes, such as in the production of some polyesters and epoxies. patsnap.com This allows for the control of the polymer's molecular weight and, consequently, its physical properties. patsnap.com By incorporating this compound as a chain-terminating or end-capping agent, the resulting polymer would feature the substituted aromatic moiety at its chain end.

The bromine atom on the aromatic ring provides a valuable site for post-polymerization modification. This allows for the synthesis of functionalized polymers where the bromo group can be converted to other functional groups or used as a point of attachment for grafting other polymer chains, leading to the creation of block or graft copolymers. The bromination of aromatic compounds is a key step in the synthesis of various functional organic materials. google.comgoogle.com

The table below summarizes polymerization methods and applications for structurally related compounds, highlighting the potential roles for this compound in polymer synthesis.

| Monomer/Functional Agent | Polymerization Method | Application/Polymer Type | Reference |

| Benzyl alcohol | Polycondensation with acid catalyst | Poly(phenylenemethylene) | kpi.ua |

| Benzyl chloride | Polycondensation with Lewis acids | Polybenzyls | researchgate.netcapes.gov.br |

| Functionalized Benzyl Alcohols | Chain-terminating agent | Control of molecular weight in polyesters and epoxies | patsnap.com |

| Aromatic Bromo Compounds | Precursors for further functionalization | Flame retardants, intermediates for complex polymers | google.com |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds like 5-Bromo-2-fluoro-3-methoxybenzyl alcohol often involves multi-step sequences that can be lengthy and generate significant waste. pressbooks.pub A primary challenge is the regioselective introduction of four different substituents onto the benzene (B151609) ring. Future research will undoubtedly focus on developing more atom-economical and environmentally benign synthetic strategies.

Current approaches to similar structures often rely on classical electrophilic aromatic substitution and functional group interconversions. google.com For instance, the synthesis could potentially start from a simpler, commercially available precursor like 1-bromo-4-fluorobenzene, which can be lithiated and then reacted with a suitable electrophile. google.com Another plausible route could involve the reduction of a corresponding benzaldehyde (B42025), such as 5-bromo-2-fluorobenzaldehyde (B134332), which itself can be synthesized from 2-fluorobenzaldehyde (B47322). chemicalbook.com

The development of sustainable methods is a key concern in modern chemistry. ucl.ac.ukucl.ac.uk Research into greener halogenation processes, which avoid the use of hazardous reagents, is highly relevant. ucl.ac.uksigmaaldrich.com This includes the use of catalytic systems and milder oxidants. cardiff.ac.uk Furthermore, the valorization of biomass-derived feedstocks into aromatic compounds represents a long-term goal for sustainable chemistry. acs.org Future synthetic routes for this compound could benefit from these advancements, potentially utilizing biocatalysis or chemocatalytic methods that operate in greener solvents like water. ucl.ac.uk

Table 1: Potential Catalytic Systems for Benzyl (B1604629) Alcohol Synthesis and Functionalization

| Catalytic Approach | Description | Potential Application for Target Compound |

|---|---|---|

| Ruthenium-Catalyzed C-H Functionalization | Employs a Ruthenium catalyst for the direct functionalization of C-H bonds, often directed by a hydroxyl group. acs.org | Could be used to introduce further complexity to the aromatic ring after the initial synthesis. |

| Palladium-Based Catalysis | Widely used for cross-coupling reactions (e.g., Suzuki, Sonogashira) and dehydrogenative functionalization. organic-chemistry.orgresearchgate.net | The bromo-substituent offers a handle for various Pd-catalyzed cross-coupling reactions to build more complex molecules. |

| Heterogeneous Catalysis | Utilizes solid-supported catalysts for easier separation and recycling, enhancing sustainability. nih.govresearchgate.netnih.govnih.govrsc.org | Development of a heterogeneous catalyst for the selective oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid. |

| Photoredox Catalysis | Uses visible light to drive chemical reactions, often under mild conditions. acs.org | Could be employed for C-O bond cleavage of the methoxy (B1213986) group or other functional group transformations. acs.org |

Exploration of Novel Reactivity and Transformation Pathways

The functional groups of this compound offer multiple avenues for chemical transformations. The benzyl alcohol moiety can undergo a variety of reactions, including oxidation, etherification, and substitution. researchgate.netpatsnap.com

Oxidation: The selective oxidation of the benzyl alcohol to the corresponding benzaldehyde or benzoic acid is a fundamental transformation. rsc.orgpatsnap.com Research into selective and green oxidation catalysts, such as those based on earth-abundant metals or even metal-free systems, is an active area. cardiff.ac.ukresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.net The resulting aldehydes and carboxylic acids are valuable intermediates for further synthesis.

Etherification and Esterification: The hydroxyl group can be converted into ethers or esters, which can modify the compound's physical and biological properties. researchgate.netorganic-chemistry.org

Halogenation: Direct conversion of the tertiary alcohol to vicinal halohydrins using reagents like N-halosuccinimides has been demonstrated for other benzyl alcohols and could be explored. mdpi.comresearchgate.net

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This allows for the introduction of a wide range of carbon-based substituents, enabling the synthesis of complex molecular architectures.

C-H Functionalization: The aromatic ring itself, activated and directed by the existing substituents, could be a substrate for further C-H functionalization reactions, adding another layer of complexity. acs.orgresearchgate.net

Demethylation: The methoxy group can be cleaved to reveal a phenol (B47542), which opens up another set of potential transformations. Recent advances in photocatalytic C-O bond cleavage offer sustainable methods for such dealkylation. acs.org

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, conformational preferences, and spectroscopic properties. rsc.orgnih.gov For instance, studies on halogenated benzyl alcohols have used DFT to investigate intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the halogen, which can influence the molecule's conformation and reactivity. rsc.org

Furthermore, computational models can predict reaction mechanisms and activation energies for various transformations. nih.gov This predictive capability can help in selecting the most promising reaction conditions and catalysts, saving significant experimental time and resources. For example, modeling the transition states for different catalytic cycles in the oxidation of the benzyl alcohol could reveal the most efficient catalytic system. researchgate.net Machine learning models are also emerging as powerful tools for predicting reaction outcomes and properties of complex molecules, including hypervalent halogen reagents. beilstein-journals.org

Table 2: Examples of Computational Parameters and Their Applications

| Computational Method | Parameter | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Bond Dissociation Energies (BDEs) | Predicting the stability of the molecule and the likelihood of different bond cleavages. beilstein-journals.org |

| DFT | Molecular Electrostatic Potential (MEP) | Identifying sites susceptible to electrophilic or nucleophilic attack. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Topological analysis of electron density | Characterizing and quantifying the strength of intra- and intermolecular interactions. nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies | Predicting UV-Vis absorption spectra. |

| Microkinetic Modeling | Reaction rates and activation energies | Simulating reaction kinetics to understand and optimize reaction conditions. |

Integration with High-Throughput Experimentation and Automation

The discovery of optimal synthetic routes and novel applications for this compound can be significantly accelerated by the integration of high-throughput experimentation (HTE) and laboratory automation. acs.org Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions. sigmaaldrich.comwikipedia.orgacs.orgyoutube.com

For the synthesis of this specific compound, an automated system could be programmed to test various combinations of precursors, catalysts, and reaction parameters to identify the most efficient and sustainable pathway. youtube.com Similarly, for exploring its reactivity, HTE can be used to screen a large library of reaction partners and catalysts to discover new transformations. ucl.ac.uk This approach is particularly valuable for complex, multi-parameter optimizations that are common in catalyst development and reaction discovery. researchgate.net

The data generated from HTE can then be used to train machine learning models, creating a feedback loop that further accelerates the discovery process. This synergy between automation, HTE, and computational modeling is at the forefront of modern chemical research. acs.org

Discovery of Undiscovered Applications in Chemical Sciences

The unique substitution pattern of this compound suggests its potential as a valuable building block in medicinal chemistry and materials science. Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of halogens to modulate properties like lipophilicity, metabolic stability, and binding affinity. researchgate.net

The presence of multiple functional groups allows for its incorporation into a wide range of larger, more complex molecules. It could serve as a key intermediate in the synthesis of novel bioactive compounds. The bromo and fluoro substituents, in particular, are often found in modern drug candidates.

In materials science, functionalized benzyl alcohols and their derivatives are used in the synthesis of polymers, resins, and coatings. suzehg.compciplindia.com The specific properties imparted by the halogen and methoxy groups could lead to the development of new materials with tailored characteristics, such as enhanced thermal stability, flame retardancy, or specific optical properties. Further research is needed to explore these potential applications and to uncover the full potential of this intriguing molecule.

Q & A

Q. What are common synthetic routes for preparing 5-Bromo-2-fluoro-3-methoxybenzyl alcohol?

A stepwise synthesis approach is typically employed. For example, bromination and fluorination can be performed on a pre-functionalized benzene ring, followed by methoxylation and reduction to introduce the benzyl alcohol group. Sequential functionalization using protecting groups (e.g., boronic acids or acetals) ensures regioselectivity . Optimizing reaction conditions (e.g., temperature, catalysts) for each step minimizes side reactions.

Q. Which analytical methods are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥97% purity) is preferred for non-volatile compounds, while gas chromatography (GC) may be used for volatile derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. Cross-validation using multiple techniques resolves discrepancies between GC and HPLC results .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at 0–6°C in amber vials under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the benzyl alcohol group. Stability studies indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculates electron density maps and Fukui indices to identify nucleophilic/electrophilic sites. For instance, the methoxy group directs electrophilic substitution to the para position, while bromine enhances leaving-group potential in cross-coupling reactions . DFT also predicts NMR chemical shifts, aiding spectral interpretation .

Q. What strategies mitigate regioselectivity challenges during functionalization?

Use directing groups (e.g., boronic acids) to control substitution patterns. For example, a boronic acid intermediate at the 3-position (as seen in analogues) facilitates Suzuki-Miyaura coupling . Oxidizing agents like hydrogen peroxide in acetic acid/ethanol mixtures can selectively oxidize benzylic positions without affecting halogens .

Q. How can this compound serve as an intermediate in synthesizing complex heterocycles?

The benzyl alcohol group undergoes oxidation to aldehydes (e.g., using MnO₂) for condensation reactions, while bromine participates in Ullmann or Buchwald-Hartwig couplings to form biaryl structures. Fluorine’s electron-withdrawing effect enhances reactivity in nucleophilic aromatic substitution .

Data Contradiction Analysis

Q. How should researchers address conflicting purity data between GC and HPLC?

GC may underestimate purity for thermally labile compounds due to decomposition during vaporization. HPLC is more reliable for polar, non-volatile analytes. Validate results with melting point analysis (e.g., mp 108–110°C for related brominated benzyl alcohols) and elemental analysis .

Q. Why do synthetic yields vary significantly across literature reports?

Variations arise from differences in starting material quality (e.g., >97% purity vs. technical grade) and reaction scaling. Microscale reactions often report higher yields due to better control of exothermic steps. Reproducibility improves with strict moisture/oxygen exclusion (e.g., Schlenk techniques) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Use nitrile gloves, fume hoods, and sealed containers to avoid skin contact or inhalation. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Toxicity data for analogues suggest LD₅₀ > 2000 mg/kg (oral, rats), but chronic exposure risks require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.